

# Pharmacological Profile of Long-Acting Penicillin Formulations: A Technical Guide

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This technical guide provides an in-depth overview of the pharmacological profile of long-acting penicillin formulations, with a primary focus on the two most prominent repository preparations: Benzathine Penicillin G and Procaine Penicillin G. These formulations were designed to overcome the short half-life of aqueous penicillin G, thereby reducing dosing frequency and improving patient compliance for the treatment of specific bacterial infections. This document details their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their evaluation.

# Introduction to Long-Acting Penicillin Formulations

Penicillin G, a beta-lactam antibiotic, is highly effective against many gram-positive bacteria. However, its rapid renal excretion necessitates frequent administration to maintain therapeutic concentrations.[1] To address this limitation, repository formulations were developed by creating less soluble salts of penicillin G. These intramuscularly injected suspensions act as a depot, slowly releasing the active drug over an extended period.[1] The two most clinically significant long-acting formulations are Benzathine Penicillin G and Procaine Penicillin G.

Benzathine Penicillin G (BPG) is a salt formed from two molecules of penicillin G and one
molecule of N,N'-dibenzylethylenediamine. It has very low solubility in water, leading to a
slow release of penicillin G from the intramuscular injection site.[2][3] This formulation
provides a prolonged low concentration of penicillin G, making it suitable for the treatment of



highly susceptible organisms like Treponema pallidum (the causative agent of syphilis) and for the prophylaxis of rheumatic fever.[2][4]

- Procaine Penicillin G (PPG) is an equimolecular compound of procaine and penicillin G.[5]
   Its solubility is lower than aqueous penicillin G but higher than benzathine penicillin G,
   resulting in a more rapid onset of action and a shorter duration of effect compared to BPG.[6]
   It is indicated for the treatment of moderately severe infections due to penicillin-G susceptible microorganisms.[7] Procaine also acts as a local anesthetic, reducing the pain
   associated with the intramuscular injection.[8][9]
- Combination Products (e.g., Bicillin C-R) are also available, containing a mixture of benzathine penicillin G and procaine penicillin G.[10][11] These formulations aim to provide a rapid onset of action from the procaine component and a prolonged duration of activity from the benzathine component.[11]

#### **Mechanism of Action**

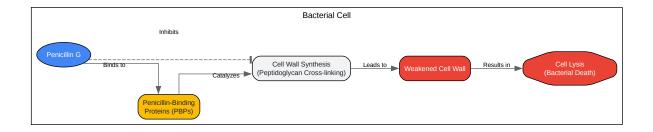
The antibacterial activity of long-acting penicillin formulations is attributable to penicillin G. As a beta-lactam antibiotic, penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7][10][12][13]

The key steps in the mechanism of action are as follows:

- Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[14]
- Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting this transpeptidation process, penicillin G prevents the formation of a rigid and stable cell wall.
   [14]
- Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria.

Resistance to penicillin G can emerge through several mechanisms, including the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in the structure of PBPs that reduce their affinity for penicillin G.[5][7][12]





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Figure 1. Mechanism of action of Penicillin G.

#### **Pharmacokinetic Profile**

The long-acting nature of these formulations is a direct result of their unique pharmacokinetic properties following intramuscular administration. The slow dissolution of the penicillin salt at the injection site governs the rate of drug absorption into the systemic circulation.

# Benzathine Penicillin G (BPG)

Following intramuscular injection, BPG forms a depot from which it is slowly absorbed.[2] The low aqueous solubility of benzathine penicillin G results in a prolonged release of penicillin G, leading to sustained but low plasma concentrations.[2][3]

Table 1: Pharmacokinetic Parameters of Benzathine Penicillin G in Adults

Dose (IU)	Cmax (mg/L)	Tmax (h)	Half-life (h)	AUC (mg·h/L)	Reference
1,200,000	0.14 (± 0.09)	22.9 (± 32.1)	6.03 (± 4.29)	19.33 (± 6.09)	[14]
2,400,000	0.259	48	189	50.77	[8]



Note: IU stands for International Units.

## Procaine Penicillin G (PPG)

Procaine penicillin G is also administered intramuscularly as a suspension. It dissolves more readily than BPG, resulting in a faster achievement of peak plasma concentrations and a shorter duration of action.[5] A plateau-like blood level is typically reached around 4 hours after injection and then slowly declines over the next 15 to 20 hours.[5][15]

Table 2: Pharmacokinetic Parameters of Procaine Penicillin G

Species	Dose	Cmax (µg/mL)	Tmax (h)	Half-life (h)	AUC (μg·h/mL)	Referenc e
Horses	22,000 U/kg	1.8	~4	24.7	-	[7]
Dairy Cows	21,000 IU/kg	5.5 (± 2.6)	0.75 (± 0.27)	-	10.8 (± 4.9)	[16]
Swine	44,000 IU/kg	12.4 (± 11.7)	0.7 (± 0.3)	4.09 (± 2.3)	51.7 (± 36.0)	[17]

# **Combination Formulations (Bicillin C-R)**

Bicillin C-R, a combination of benzathine penicillin G and procaine penicillin G, is designed to provide both rapid and sustained plasma concentrations of penicillin G.[10]

Table 3: Plasma Penicillin G Concentrations after Bicillin C-R Administration in Adults

Dose (units)	Peak Level (units/mL )	Time to Peak (h)	Concentr ation at 12h (units/mL	Concentr ation at 24h (units/mL )	Concentr ation at 7 days (units/mL )	Referenc e
600,000	1.0 - 1.3	3	0.32	0.19	0.03	[10]
1,200,000	2.1 - 2.6	3	0.75	0.28	0.04	[10]



# **Pharmacodynamic Profile**

The efficacy of penicillin G is primarily dependent on the duration of time that the plasma concentration of the unbound drug remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC). Due to their sustained-release properties, long-acting penicillin formulations are well-suited for this pharmacodynamic profile.

Table 4: Minimum Inhibitory Concentrations (MICs) of Penicillin G for Key Pathogens

Pathogen	MIC Range (μg/mL)	MIC90 (μg/mL)	Reference
Streptococcus pyogenes	0.006 - 0.2	0.023	[18][19]
Treponema pallidum	0.0005 - 0.003	-	[15][20][21]

MIC90 is the concentration of the antibiotic at which 90% of the isolates are inhibited.

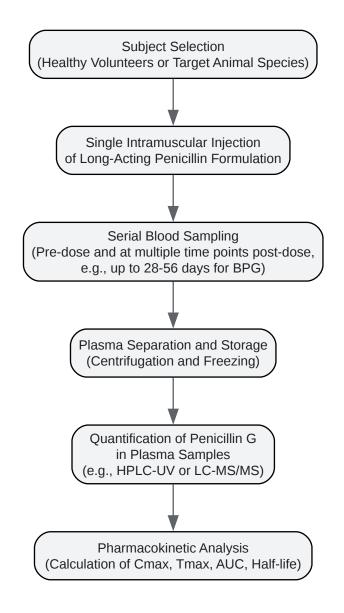
# **Experimental Protocols**

The evaluation of the pharmacological profile of long-acting penicillin formulations involves specific experimental designs and analytical methods to accurately characterize their prolonged release and subsequent drug disposition.

# **Pharmacokinetic Study Design**

A typical pharmacokinetic study for a long-acting penicillin formulation involves the following steps:





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**Figure 2.** General workflow for a pharmacokinetic study of a long-acting penicillin formulation.

For bioequivalence studies of very long-acting formulations like benzathine penicillin G, a single-dose parallel design is often recommended due to the extremely long washout period that would be required for a crossover study.[2][22] A washout period of at least 5 half-lives is generally required, which for BPG could be several months.[2][23]

## **Analytical Methods for Penicillin G Quantification**

Accurate and sensitive analytical methods are crucial for determining the low concentrations of penicillin G in plasma over an extended period. High-performance liquid chromatography

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(HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

#### 5.2.1. HPLC-UV Method

- Principle: This method separates penicillin G from other plasma components based on its physicochemical properties as it passes through a chromatography column. The amount of penicillin G is then quantified by its absorbance of UV light at a specific wavelength.
- Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., sulfuric acid), followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[9][13]
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is commonly used.[13]
  - Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.
  - Detection: UV detection is typically performed at a wavelength of 220 nm or 280 nm.[1] In some methods, pre-column derivatization is used to enhance UV absorbance, with detection at a higher wavelength (e.g., 325 nm).[9][13]

#### 5.2.2. LC-MS/MS Method

- Principle: This is a highly sensitive and selective method that combines the separation power
  of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
  After separation, the analyte is ionized, and specific parent-daughter ion transitions are
  monitored for quantification.
- Sample Preparation: Similar to HPLC-UV, it often involves protein precipitation and/or solid-phase extraction.[5][12] An isotopically labeled internal standard (e.g., penicillin G-d7) is often added to improve accuracy and precision.[5][12]
- Instrumentation: An LC system coupled to a triple-quadrupole mass spectrometer is typically used.[5][12]



- Ionization: Electrospray ionization (ESI) in positive-ion mode is common for the analysis of penicillin G.[12][24]
- Detection: Multiple reaction monitoring (MRM) is used to detect specific precursor and product ion pairs, providing high selectivity.[12][24]

#### Conclusion

Long-acting penicillin formulations, particularly benzathine penicillin G and procaine penicillin G, remain crucial therapeutic agents for the management of specific bacterial infections. Their unique pharmacological profiles, characterized by prolonged therapeutic concentrations of penicillin G following intramuscular administration, are a direct consequence of their low aqueous solubility and slow dissolution at the injection site. A thorough understanding of their pharmacokinetics and pharmacodynamics, derived from well-designed experimental studies employing sensitive and specific analytical methods, is essential for their optimal clinical use and for the development of future long-acting anti-infective therapies.

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